molecular formula C16H15N5O5S B8541054 8-Quinolinesulfonamide,n-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-

8-Quinolinesulfonamide,n-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-

Cat. No. B8541054
M. Wt: 389.4 g/mol
InChI Key: LTLIUVRRAGSPIS-UHFFFAOYSA-N
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Patent
US04369320

Procedure details

To 0.86 g sodium methoxide in 15 ml methanol is added 1.6 g of N-[(4,6-dichloropyrimidin-2-yl)aminocarbonyl]-8-quinolinesulfonamide portionwise. This mixture is then heated to reflux temperature for 2 hours. The resultant white suspension is cooled to room temperature and filtered. The filtered white solid is dissolved up in a minimum amount of water and carefully acidified with 10% aqueous hydrochloric acid. The resultant white solid is filtered to give 0.65 g, m.p. 175°-177° C.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[CH:10]=[C:9](Cl)[N:8]=[C:7]([NH:12][C:13]([NH:15][S:16]([C:19]2[CH:20]=[CH:21][CH:22]=[C:23]3[C:28]=2[N:27]=[CH:26][CH:25]=[CH:24]3)(=[O:18])=[O:17])=[O:14])[N:6]=1.[CH3:29][OH:30]>>[CH3:1][O:2][C:5]1[CH:10]=[C:9]([O:30][CH3:29])[N:8]=[C:7]([NH:12][C:13]([NH:15][S:16]([C:19]2[CH:20]=[CH:21][CH:22]=[C:23]3[C:28]=2[N:27]=[CH:26][CH:25]=[CH:24]3)(=[O:18])=[O:17])=[O:14])[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)NC(=O)NS(=O)(=O)C=1C=CC=C2C=CC=NC12
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The filtered white solid is dissolved up in a minimum amount of water
FILTRATION
Type
FILTRATION
Details
The resultant white solid is filtered
CUSTOM
Type
CUSTOM
Details
to give 0.65 g, m.p. 175°-177° C.

Outcomes

Product
Name
Type
Smiles
COC1=NC(=NC(=C1)OC)NC(=O)NS(=O)(=O)C=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.